molecular formula C6H8NO- B13918446 (1-Methylpyrrol-2-yl)methanolate

(1-Methylpyrrol-2-yl)methanolate

Cat. No.: B13918446
M. Wt: 110.13 g/mol
InChI Key: IHVCQVHWWAOECD-UHFFFAOYSA-N
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Description

(1-Methylpyrrol-2-yl)methanolate is an organic compound with the molecular formula C6H8NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrol-2-yl)methanolate typically involves the reaction of 1-methylpyrrole with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then deprotonated to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrol-2-yl)methanolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (1-Methylpyrrol-2-yl)methanolate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating its electron pair. This property makes it useful in the synthesis of complex molecules and in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methylpyrrol-2-yl)methanolate is unique due to its methanolate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C6H8NO-

Molecular Weight

110.13 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)methanolate

InChI

InChI=1S/C6H8NO/c1-7-4-2-3-6(7)5-8/h2-4H,5H2,1H3/q-1

InChI Key

IHVCQVHWWAOECD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C[O-]

Origin of Product

United States

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